![molecular formula C16H17N3O3 B2479075 (6-Ethoxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904318-00-8](/img/structure/B2479075.png)
(6-Ethoxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Description
(6-Ethoxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have explored the synthesis and biological evaluation of compounds resulting from condensation reactions involving pyridine derivatives, similar to "(6-Ethoxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone". One study focused on unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with moderate antifungal activity. Notably, one compound showed activity nine times higher towards Cryptococcus neoformans than Nistatin, a commonly used antifungal medication, suggesting potential applications in antibacterial and antifungal research (Rusnac et al., 2020).
Antimicrobial Agents
Another study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The antimicrobial screening of these compounds revealed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, underscoring the potential of pyridine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
TRPV4 Antagonists for Pain Treatment
In the realm of pharmacology, a study identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 channel antagonists, showing analgesic effects in models of induced mechanical hyperalgesia. This highlights the potential therapeutic applications of pyridine derivatives in treating pain (Tsuno et al., 2017).
properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-21-15-6-5-12(8-18-15)16(20)19-10-14(11-19)22-13-4-3-7-17-9-13/h3-9,14H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQTXXTVYXNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone |
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